Onapristone is derived from the structural framework of steroid hormones, specifically designed to interact with the progesterone receptor. Its molecular formula is , with a molecular weight of approximately 449.6249 g/mol . As a progesterone receptor antagonist, Onapristone inhibits the receptor's ability to mediate DNA transcription processes associated with tumor growth in hormone-sensitive cancers.
The synthesis of Onapristone involves several steps, primarily utilizing photochemical methods to achieve high yields and purity. One notable method involves the photoconversion of precursor compounds using a dielectric barrier discharge light source at specific wavelengths (approximately 308 nm). This method allows for the stereoselective conversion of intermediates into desired products with yields ranging from 45% to 60% .
Onapristone features a complex molecular structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. The compound possesses five defined stereocenters and no E/Z centers, indicating a high degree of stereochemical specificity .
Onapristone participates in various chemical reactions primarily related to its function as a progesterone receptor antagonist. The key reactions involve:
Onapristone operates primarily by antagonizing the progesterone receptor, which is crucial for mediating various biological responses in target tissues. By binding to this receptor, Onapristone inhibits the transcription of genes regulated by progesterone, thereby exerting an antitumor effect.
Onapristone is characterized by several important physical and chemical properties that influence its behavior in biological systems:
Property | Value |
---|---|
Molecular Weight | 449.6249 g/mol |
Solubility | Amorphous solid/yellow oil |
Melting Point | Not specified |
Stability | Sensitive to light |
Charge | Neutral |
These properties are crucial for determining dosage forms and routes of administration in clinical settings.
Onapristone has been studied extensively for its potential applications in oncology. Its primary focus has been on treating hormone-sensitive tumors such as:
Additionally, ongoing research aims to reformulate Onapristone to enhance its therapeutic index while minimizing adverse effects such as liver toxicity .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3